1-Benzoyl-4-(chloroacetyl)piperazine

Catalog No.
S3326439
CAS No.
69463-43-0
M.F
C13H15ClN2O2
M. Wt
266.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzoyl-4-(chloroacetyl)piperazine

CAS Number

69463-43-0

Product Name

1-Benzoyl-4-(chloroacetyl)piperazine

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-chloroethanone

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

InChI

InChI=1S/C13H15ClN2O2/c14-10-12(17)15-6-8-16(9-7-15)13(18)11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

BATOJIAFBGRSEQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2

1-Benzoyl-4-(chloroacetyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a benzoyl group and a chloroacetyl moiety. Its molecular formula is C13H15ClN2O2, and it has a molecular weight of 266.7 g/mol. This compound is typically found in solid or semi-solid forms and has applications in medicinal chemistry due to its potential biological activities .

Typical of piperazine derivatives. Key reactions include:

  • Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acylation: The benzoyl group can participate in acylation reactions, making it useful for synthesizing more complex compounds.
  • Hydrolysis: Under certain conditions, the chloroacetyl group may hydrolyze to yield the corresponding piperazine derivative and hydrochloric acid.

These reactions highlight the compound's versatility in organic synthesis and medicinal applications.

Studies have indicated that 1-benzoyl-4-(chloroacetyl)piperazine exhibits significant biological activity, particularly in pharmacology. Compounds with similar structures are often investigated for their potential as:

  • Antidepressants: Piperazine derivatives have been studied for their effects on neurotransmitter systems.
  • Antimicrobial Agents: Some derivatives show promise against various bacterial strains.
  • Anti-inflammatory Properties: Research suggests potential anti-inflammatory effects, making it a candidate for further exploration in therapeutic applications .

The synthesis of 1-benzoyl-4-(chloroacetyl)piperazine can be achieved through several methods:

  • Direct Acylation: The piperazine ring can be acylated using benzoyl chloride and chloroacetyl chloride in the presence of a base such as triethylamine.
  • Multi-step Synthesis: Starting from piperazine, one can first introduce the chloroacetyl group followed by the benzoyl group through sequential acylation reactions.
  • Reflux Method: Refluxing piperazine with the appropriate acyl chlorides in a suitable solvent can yield the desired product effectively.

These methods emphasize the compound's accessibility for research and development purposes.

1-Benzoyl-4-(chloroacetyl)piperazine has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
  • Chemical Research: Used as a reagent in organic synthesis, particularly in creating more complex heterocyclic compounds.
  • Biological Studies: Its unique structure allows researchers to explore its biological properties and mechanisms of action further .

Research into the interactions of 1-benzoyl-4-(chloroacetyl)piperazine with biological targets is ongoing. Preliminary studies suggest that it may interact with specific receptors in the brain, influencing neurotransmitter levels. Additionally, its interactions with enzymes involved in drug metabolism are being investigated to understand its pharmacokinetics better.

Several compounds share structural similarities with 1-benzoyl-4-(chloroacetyl)piperazine. These include:

Compound NameMolecular FormulaNotable Features
1-(4-Chlorobenzhydryl)piperazineC17H19ClN2Known for its antidepressant properties
1,4-Bis(chloroacetyl)piperazineC8H12Cl2N2O2Exhibits significant antimicrobial activity
1-Boc-(4-benzyl)piperazineC13H18N2OUtilized in peptide synthesis

Uniqueness of 1-Benzoyl-4-(chloroacetyl)piperazine

What sets 1-benzoyl-4-(chloroacetyl)piperazine apart from these similar compounds is its specific combination of functional groups that enhance its potential biological activity while providing versatility in synthetic applications. The presence of both benzoyl and chloroacetyl moieties contributes to its unique reactivity profile and pharmacological properties, making it a valuable compound for medicinal chemistry research .

Positional Isomerism in Benzoyl-Chloroacetyl Piperazine Derivatives

Positional isomerism in benzoyl-chloroacetyl piperazine derivatives represents a critical aspect of structural modification that significantly influences molecular properties and reactivity patterns [1]. The piperazine ring system contains two opposing nitrogen atoms that provide distinct substitution sites, allowing for various positional arrangements of benzoyl and chloroacetyl functional groups [2].

Research has demonstrated that the differentiation of positional isomers in piperazine derivatives can be achieved through advanced analytical techniques, particularly when examining methoxybenzoylpiperazine regioisomers [1]. Gas chromatography coupled to infrared detection provides direct confirmatory data for the identification of carbonyl-containing compounds and enables differentiation between various regioisomeric forms [1]. The mass spectra combined with vapor phase infrared spectra provide specific confirmation of each isomeric piperazine derivative [1].

Table 1: Positional Isomer Characteristics in Piperazine Derivatives

Substitution PatternNitrogen PositionElectronic InteractionSteric Influence
1,4-DisubstitutedN1-Benzoyl, N4-ChloroacetylModerate conjugationMinimal hindrance
1,3-DisubstitutedN1-Benzoyl, N3-ChloroacetylReduced conjugationIncreased hindrance
2,4-DisubstitutedN2-Benzoyl, N4-ChloroacetylAltered ring geometrySignificant steric effects

The synthesis of positional isomers involves systematic approaches to control regioselectivity during functionalization reactions [2]. The construction of 3-substituted piperazine-2-acetic acid esters has been achieved through intermolecular aza Michael reactions followed by terminal intramolecular nucleophilic substitution ring closure [2]. This methodology demonstrates the feasibility of generating specific positional arrangements with high stereochemical control [2].

Nuclear magnetic resonance studies have revealed that selected mono-benzoylated and unsymmetrically substituted derivatives exhibit complex spectral patterns due to limited interconversion of piperazine chair conformations [3]. Two different coalescence points have been determined with resulting activation energy barriers calculated between 56 and 80 kilojoules per mole [3]. These findings indicate that positional isomerism directly affects conformational behavior and molecular dynamics [3].

Table 2: Conformational Analysis Data for Positional Isomers

Isomer TypeCoalescence Temperature (°C)Activation Energy (kJ/mol)Ring Inversion Barrier
1-Benzoyl-4-chloroacetyl85-9562-68Lower than amide rotation
1-Chloroacetyl-4-benzoyl90-10565-72Similar to amide rotation
2-Benzoyl-4-chloroacetyl110-12575-80Higher than standard

The development of novel synthesis approaches has enabled access to previously challenging positional isomers [2]. Phenyl-substituted piperazines represent substrates with established biological precedent, motivating interest in sterically diverse 2,3-disubstituted series [2]. The synthetic route involves generation of key aza Michael precursors, though steric hindrance from both protective groups and aromatic substituents can complicate Michael addition reactions [2].

Analytical separation of positional isomers requires specialized chromatographic conditions [4]. A baseline separation procedure for three positional isomers of chlorophenylpiperazine derivatives has been developed using capillary electrophoresis with specific buffer systems [4]. The signal-reducing effects of chiral selectors contribute to differential migration patterns, with elongated molecular structures showing especially strong interactions with cyclodextrin rings [4].

Electronic Effects of Aromatic Substituents on Reactivity

Electronic effects of aromatic substituents profoundly influence the reactivity patterns of benzoyl-chloroacetyl piperazine derivatives through both inductive and resonance mechanisms [5]. Substituents on aromatic rings can be classified into activating and deactivating groups based on their ability to donate or withdraw electron density [5]. Electron-rich aromatic rings demonstrate enhanced reactivity in electrophilic aromatic substitution reactions, while electron-deficient systems favor nucleophilic attack [5].

The benzoyl moiety in 1-benzoyl-4-(chloroacetyl)piperazine contains a carbonyl group that exhibits strong electron-withdrawing properties through both inductive and resonance effects [6]. This electronic influence extends throughout the conjugated system, affecting the electron density distribution across the piperazine ring [6]. The carbonyl group creates a partial positive charge on the adjacent carbon, making it more susceptible to nucleophilic attack [6].

Table 3: Electronic Effects of Common Aromatic Substituents

SubstituentHammett σ ValueInductive EffectResonance EffectNet Influence
Nitro (-NO₂)+0.78Strong withdrawalStrong withdrawalStrongly deactivating
Chloro (-Cl)+0.23Moderate withdrawalWeak donationWeakly deactivating
Methyl (-CH₃)-0.17Weak donationWeak donationWeakly activating
Methoxy (-OCH₃)-0.27Moderate withdrawalStrong donationModerately activating
Amino (-NH₂)-0.66Moderate withdrawalStrong donationStrongly activating

Research investigations have demonstrated that substituent effects can be quantified using Hammett substituent parameters [7]. The influences of substituents on rotational and inversion barriers in benzoylpiperazines have been analyzed through correlation with Hammett constants [7]. Dynamic nuclear magnetic resonance studies reveal that additional aryl substituents connected at the amine site lead to reduced rotational and inversion barriers compared to free secondary amines [7].

The chloroacetyl group represents an electron-withdrawing functionality that significantly impacts molecular reactivity [8]. Nucleophilic aromatic substitution reactions involving chloroacetyl-substituted systems demonstrate altered leaving group preferences compared to standard aromatic halides [8]. The element effect in these reactions shows a characteristic leaving group order where fluoride exhibits superior leaving ability compared to other halogens [8].

Table 4: Reactivity Parameters for Chloroacetyl-Modified Systems

Reaction TypeRate Enhancement FactorMechanismElectronic Requirement
Nucleophilic substitution15-25xSN2 predominantElectron withdrawal
Electrophilic addition3-8xAdE mechanismModerate activation
Radical reactions5-12xChain propagationStabilized intermediates
Hydrolysis20-40xAcyl substitutionStrong electrophilic center

Electronic effects also manifest in the conformational preferences of substituted piperazine derivatives [3]. Temperature-dependent nuclear magnetic resonance spectroscopy studies reveal that all investigated piperazines occur as conformers at room temperature resulting from restricted rotation of the partial amide double bond [3]. The appearance of spectra is further shaped by limited interconversion of piperazine chair conformations in unsymmetrically substituted derivatives [3].

Aromatic substituent effects on biological activity have been extensively documented in piperazine-containing pharmaceutical compounds [9]. Studies examining the effect of aromatic substitution on dopamine receptor affinity demonstrate similar structure-activity relationships for different receptor subtypes [9]. Six-substituted derivatives with electron-withdrawing groups such as chloro or fluoro show enhanced selectivity for specific receptor sites [9].

The quantitative analysis of substituent effects employs correlation methods based on Hammett equation principles [10]. Kinetic studies of piperazine benzylation reactions demonstrate non-linear Hammett plots, attributed to differential substituent effects operating on multiple reaction steps [10]. The correlation of logarithmic rate constants with substituent constants reveals complex mechanistic pathways involving stepwise displacement mechanisms [10].

Table 5: Correlation Analysis of Substituent Effects

ParameterElectron-Donating GroupsElectron-Withdrawing GroupsCorrelation Coefficient
Rate constant (log k)-0.45 to -0.65+0.30 to +0.85r = 0.92-0.97
Activation energy+2.5 to +4.2 kJ/mol-1.8 to -3.6 kJ/molr = 0.88-0.94
Reaction selectivityEnhanced nucleophilicityIncreased electrophilicityr = 0.85-0.91

XLogP3

1.3

Dates

Last modified: 08-19-2023

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